1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone
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Overview
Description
1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, with an ethanone group as the functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction .
Industrial Production Methods: For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atom and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)ethanone: Similar in structure but with a hydroxyl group instead of methoxy groups.
1-(2,5-Dimethoxyphenyl)ethanone: Lacks the fluorine atom but has two methoxy groups.
1-(3,5-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups in different positions.
Uniqueness: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-(5-fluoro-2,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11FO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3 |
InChI Key |
QQJQFCVASFMNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)F |
Origin of Product |
United States |
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